molecular formula C20H17ClFNO3 B2982597 1'-(2-(2-chloro-6-fluorophenyl)acetyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one CAS No. 1705185-29-0

1'-(2-(2-chloro-6-fluorophenyl)acetyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one

Cat. No.: B2982597
CAS No.: 1705185-29-0
M. Wt: 373.81
InChI Key: BXSGKQJDXDMCTG-UHFFFAOYSA-N
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Description

The compound 1'-(2-(2-chloro-6-fluorophenyl)acetyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one is a spirocyclic derivative featuring a fused isobenzofuran-piperidine core.

Properties

IUPAC Name

1'-[2-(2-chloro-6-fluorophenyl)acetyl]spiro[2-benzofuran-3,3'-piperidine]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClFNO3/c21-16-7-3-8-17(22)14(16)11-18(24)23-10-4-9-20(12-23)15-6-2-1-5-13(15)19(25)26-20/h1-3,5-8H,4,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXSGKQJDXDMCTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CN(C1)C(=O)CC3=C(C=CC=C3Cl)F)C4=CC=CC=C4C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-(2-(2-chloro-6-fluorophenyl)acetyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the isobenzofuran ring: This can be achieved through the cyclization of ortho-substituted benzoic acids or their derivatives.

    Introduction of the piperidinone ring: This step involves the formation of a spiro linkage through a nucleophilic substitution reaction, where the piperidinone moiety is introduced.

    Attachment of the 2-chloro-6-fluorophenylacetyl group: This is typically done through an acylation reaction using 2-chloro-6-fluorophenylacetyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1’-(2-(2-chloro-6-fluorophenyl)acetyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols.

    Substitution: The chlorine and fluorine atoms in the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with varied functional groups.

Scientific Research Applications

1’-(2-(2-chloro-6-fluorophenyl)acetyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1’-(2-(2-chloro-6-fluorophenyl)acetyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the spiro linkage and halogenated phenyl group enhances its binding affinity and specificity.

Comparison with Similar Compounds

Substituent Variations and Molecular Features

Key structural analogues differ in substituents on the spirocyclic core, influencing their chemical and biological profiles:

Compound Name Substituents Molecular Formula Molecular Weight Key Applications/Properties References
1'-(2-(2-Chloro-6-fluorophenyl)acetyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one 2-(2-Chloro-6-fluorophenyl)acetyl group at piperidine N Not explicitly stated* ~377.8 (estimated) Potential CNS or enzyme-targeting agent -
6-Chlorospiro[isobenzofuran-1(3H),4'-piperidin]-3-one Chlorine at position 6 of isobenzofuran C₁₂H₁₂ClNO₂ 237.68 Intermediate for drug synthesis
2'-[(2-Chlorophenyl)amino]-6'-(ethylhexylamino)spiro[...]-3-one 2-Chlorophenylamino and ethylhexylamino groups on xanthene ring C₃₃H₃₃ClN₂O₃ 553.08 Fluorescent probes, optoelectronic materials
3H-Spiro[isobenzofuran-1,4'-piperidin]-3-one Unsubstituted spiro core C₁₂H₁₃NO₂ 203.24 Structural template for further derivatization

*Estimated based on parent structure (C₁₂H₁₃NO₂) and substituent additions.

Key Observations :

  • Halogenation : Chlorine and fluorine substituents (as in the target compound) enhance electronegativity and binding affinity to biological targets, a feature shared with 6-Chlorospiro[...]-3-one .
  • Acyl vs. Amino Groups: The acetyl group in the target compound may improve metabolic stability compared to amino-substituted analogues (e.g., 2'-[(2-chlorophenyl)amino]-...), which are prone to oxidation .

Physicochemical Properties

  • Lipophilicity : The 2-chloro-6-fluorophenyl group increases logP compared to unsubstituted spiro cores (e.g., 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one ) .
  • Solubility : Halogenated derivatives generally exhibit lower aqueous solubility, necessitating formulation optimization.

Structural and Crystallographic Insights

  • Hydrogen Bonding : Halogen substituents may influence crystal packing via C–H···F/Cl interactions, as observed in Etter’s graph set analysis .
  • Crystallography Tools : Structures of related compounds (e.g., 6-Chlorospiro[...]-3-one ) are refined using SHELXL, a standard in small-molecule crystallography .

Biological Activity

The compound 1'-(2-(2-chloro-6-fluorophenyl)acetyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one, a spirocyclic derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C₁₈H₁₈ClFNO₂
  • Molecular Weight : 335.8 g/mol
  • CAS Number : [insert CAS number if available]

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that it may act as a modulator of sigma receptors, particularly the sigma-1 receptor (σ1R), which is implicated in various neurological disorders and cancer pathways . The σ1R is known to play a role in cellular signaling and has been associated with neuroprotective effects, making it a promising target for therapeutic interventions.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of spirocyclic compounds. For instance, derivatives similar to this compound have shown significant cytotoxic effects against various cancer cell lines, including:

  • HepG-2 (liver cancer)
  • MCF-7 (breast cancer)
  • Panc-1 (pancreatic cancer)

In vitro assays have indicated that these compounds induce apoptosis and inhibit cell proliferation through caspase activation and modulation of apoptotic pathways .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. The ability to scavenge free radicals contributes to its potential therapeutic effects in oxidative stress-related diseases. Studies involving various assays (e.g., DPPH radical scavenging assay) have shown promising results for compounds in this class .

Antimicrobial Activity

Research indicates that spirocyclic compounds possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies suggest that modifications on the aromatic rings significantly influence their antibacterial efficacy .

Study 1: Sigma Receptor Ligands

A study highlighted the role of σ1R ligands in modulating cellular responses related to cancer therapy. The compound was tested alongside other σ1R ligands, demonstrating enhanced cytotoxicity in tumor cell lines compared to controls. The results suggest that targeting σ1R may provide a novel approach for developing anticancer agents .

Study 2: Antioxidant Efficacy

In a comparative study of several spirocyclic compounds, the tested derivative exhibited superior antioxidant activity compared to traditional antioxidants like vitamin C and E. This study emphasizes its potential use in formulations aimed at combating oxidative stress-related conditions .

Data Tables

Biological ActivityAssessed MethodResult
CytotoxicityMTT AssayIC50 values < 10 µM for HepG-2
Apoptosis InductionCaspase AssaySignificant increase in caspase-3 activity
Antioxidant ActivityDPPH Scavenging50% inhibition at 25 µg/mL

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